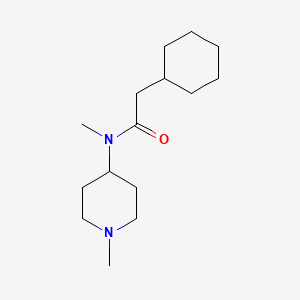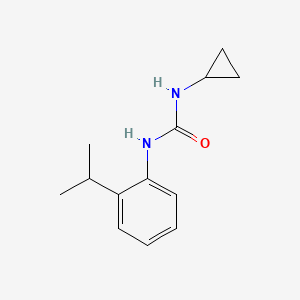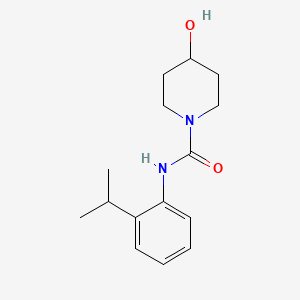
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide, also known as HPPC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to activate the protein kinase A pathway and inhibit the phosphodiesterase enzyme, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cells. Increased levels of cAMP have been associated with various physiological effects, including vasodilation and inhibition of cell proliferation.
Biochemical and Physiological Effects:
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have various biochemical and physiological effects in cells and animal models. In vitro studies have shown that 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines in cells. In animal models, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and can lower blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects can be easily measured in vitro and in vivo. However, there are also limitations to its use in lab experiments. 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide may have different effects in different cell types and animal models, which can complicate its use in research.
Zukünftige Richtungen
There are several future directions for research on 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide. One area of research is the development of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide analogs that have improved pharmacological properties and reduced side effects. Another area of research is the investigation of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide's potential as a treatment for various diseases, including neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide and its effects on different cell types and animal models.
Synthesemethoden
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide can be synthesized through a multistep process that involves the reaction of piperidine with 2-propan-2-ylphenyl isocyanate, followed by hydrolysis and reduction. The resulting compound is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various areas of research, including neurology, oncology, and cardiovascular disease. In neurology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and may have potential as a chemotherapy agent. In cardiovascular disease, 4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide has been shown to have vasodilatory effects and may have potential as a treatment for hypertension.
Eigenschaften
IUPAC Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(2)13-5-3-4-6-14(13)16-15(19)17-9-7-12(18)8-10-17/h3-6,11-12,18H,7-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWKSTAOQRKYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-(2-propan-2-ylphenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-3-methylfuran-2-carboxamide](/img/structure/B7513063.png)

![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7513083.png)


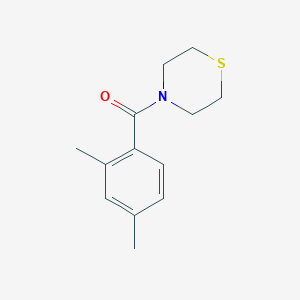
![4-[(6-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7513111.png)
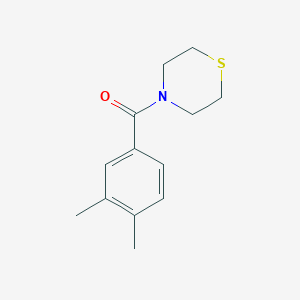
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]benzamide](/img/structure/B7513116.png)


